molecular formula C13H9N3O3 B2610051 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 2044773-94-4

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B2610051
CAS No.: 2044773-94-4
M. Wt: 255.233
InChI Key: NXEFSPKGGSDDMN-UHFFFAOYSA-N
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Description

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde is a complex organic compound that features both isoindoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a pyrazole derivative with an isoindoline derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: Similar in structure but with a propanoate group instead of a pyrazole ring.

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine: Contains an ethylamine group instead of a pyrazole ring.

    1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl trifluoroboranuide: Features a trifluoroborate group instead of a pyrazole ring.

Uniqueness

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of both isoindoline and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-7-8-5-14-15-11(8)6-16-12(18)9-3-1-2-4-10(9)13(16)19/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEFSPKGGSDDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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